molecular formula C19H19F3N2O B4440124 4-(pyrrolidin-1-ylmethyl)-N-[2-(trifluoromethyl)phenyl]benzamide

4-(pyrrolidin-1-ylmethyl)-N-[2-(trifluoromethyl)phenyl]benzamide

Cat. No.: B4440124
M. Wt: 348.4 g/mol
InChI Key: AJXGTKMRNKVYDU-UHFFFAOYSA-N
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Description

4-(pyrrolidin-1-ylmethyl)-N-[2-(trifluoromethyl)phenyl]benzamide is a complex organic compound that features a pyrrolidine ring, a trifluoromethyl group, and a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(pyrrolidin-1-ylmethyl)-N-[2-(trifluoromethyl)phenyl]benzamide typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the trifluoromethyl group. One common method involves the reaction of a benzamide derivative with a pyrrolidine derivative under controlled conditions. The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid .

Industrial Production Methods

Industrial production of this compound often relies on scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and microfluidic synthesis are employed to optimize reaction conditions and minimize waste . These methods allow for the efficient production of large quantities of the compound, which is essential for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

4-(pyrrolidin-1-ylmethyl)-N-[2-(trifluoromethyl)phenyl]benzamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-(pyrrolidin-1-ylmethyl)-N-[2-(trifluoromethyl)phenyl]benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(pyrrolidin-1-ylmethyl)-N-[2-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(pyrrolidin-1-ylmethyl)-N-[2-(trifluoromethyl)phenyl]benzamide is unique due to the combination of its trifluoromethyl group and pyrrolidine ring, which confer distinct chemical and biological properties. This combination enhances its stability, reactivity, and ability to interact with specific molecular targets, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

4-(pyrrolidin-1-ylmethyl)-N-[2-(trifluoromethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N2O/c20-19(21,22)16-5-1-2-6-17(16)23-18(25)15-9-7-14(8-10-15)13-24-11-3-4-12-24/h1-2,5-10H,3-4,11-13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJXGTKMRNKVYDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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